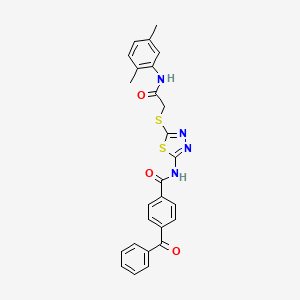

4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a benzoyl group at position 2 and a thioether chain at position 3. The thioether chain includes a 2-oxoethyl group linked to a 2,5-dimethylphenylamino moiety.

Properties

IUPAC Name |

4-benzoyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S2/c1-16-8-9-17(2)21(14-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-12-10-19(11-13-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKBGFAHOXYCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include thionyl chloride, benzoyl chloride, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

- Structure : 1,3,4-Thiadiazole with isoxazole and benzamide substituents.

- Synthesis : Reacted 4f with hydroxylamine hydrochloride and K₂CO₃ (70% yield) .

- Key Data :

- Melting point: 160°C

- IR (C=O): 1606 cm⁻¹

- MS: m/z 348 (M⁺)

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

- Structure : Pyridinyl and acetyl substituents on the thiadiazole.

- Synthesis : Reaction of 4f with acetylacetone (80% yield) .

- Key Data :

- Melting point: 290°C

- IR (C=O): 1679, 1605 cm⁻¹

- MS: m/z 414 (M⁺)

MH-B1T2 (2-Benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide)

- Structure : Bromo and 2-chlorophenyl substituents.

- Bioactivity : Significant anticonvulsant activity (PTZ model) without sedation .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l)

- Structure : Piperidinyl-thioether chain.

- Synthesis : Microwave-assisted coupling, characterized by NMR and MS .

Physicochemical Properties Comparison

Table 1: Physical and Spectral Data

Notes:

- The target compound’s 2,5-dimethylphenylamino group likely increases lipophilicity compared to acetyl (8a) or bromo (MH-B1T2) substituents.

- Higher melting points (e.g., 290°C for 8a) correlate with rigid substituents like pyridinyl .

Table 2: Bioactivity Comparison

Notes:

Biological Activity

Molecular Formula

The molecular formula for this compound is .

Structural Representation

The compound features a benzamide moiety linked to a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group and the thio linkage enhances its potential interactions within biological systems.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study focused on derivatives of thiadiazole demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzamide structure may enhance these properties through synergistic effects.

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the benzamide and thiadiazole groups. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications in the structure significantly increased cytotoxicity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 15 | 4-benzoyl-N-(...) |

| MCF-7 | 10 | 4-benzoyl-N-(...) |

| A549 | 12 | 4-benzoyl-N-(...) |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds similar to 4-benzoyl-N-(...) have been reported to exhibit anti-inflammatory properties. In vivo models demonstrated significant reductions in inflammatory markers when treated with these compounds.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Compounds with thiadiazole rings often inhibit enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Modulation : The anticancer effects may be attributed to interference with the cell cycle machinery.

- Reduction of Inflammatory Mediators : Anti-inflammatory effects may arise from the downregulation of cytokines such as TNF-alpha and IL-6.

Q & A

Q. What synthetic strategies are optimal for constructing the thiadiazole core in this compound?

The synthesis involves multi-step protocols, including cyclization of thiosemicarbazide derivatives (e.g., with carbon disulfide under basic conditions) and coupling reactions to attach benzamide moieties. Key considerations include:

- Reagent Selection : Use coupling agents like EDCI for amide bond formation .

- Reaction Optimization : Temperature (60–100°C), solvent choice (DMF or acetone), and reaction time (3–12 hours) to maximize yield .

- Purification : Column chromatography or recrystallization (ethanol/water) to isolate intermediates . Characterization via NMR, IR, and HRMS is critical to confirm structural integrity .

Q. How should researchers validate the purity and identity of this compound during synthesis?

A combination of analytical techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect regioisomers .

- Mass Spectrometry : HRMS for exact mass verification (e.g., molecular ion peaks matching calculated m/z) .

- Chromatography : TLC or HPLC to monitor reaction progress and purity (>95%) .

Advanced Research Questions

Q. What methodologies address discrepancies in reported biological activities of structurally analogous thiadiazole-benzamide derivatives?

Contradictions often arise from assay variability or structural nuances. Strategies include:

- Standardized Assays : Use validated cell lines (e.g., MCF-7 for anticancer activity) and replicate under controlled conditions .

- Substituent Analysis : Compare bioactivity of derivatives with varied substituents (e.g., electron-withdrawing vs. donating groups) .

- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify trends (e.g., thiadiazole derivatives showing IC₅₀ <10 µM in kinase inhibition) .

Q. How can computational tools elucidate the structure-activity relationship (SAR) of this compound?

- Molecular Docking : Simulate binding to targets (e.g., EGFR or tubulin) using software like AutoDock Vina .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict optimized analogs .

- Dynamic Simulations : MD simulations to assess stability of ligand-target complexes over time .

Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing regioisomers or tautomeric forms?

- 2D NMR (COSY/HSQC) : Map proton-proton and proton-carbon correlations to assign positional isomers .

- X-ray Crystallography : Definitive structural confirmation, especially for polymorphic forms .

- Vibrational Spectroscopy : IR/Raman to identify tautomeric shifts (e.g., thione vs. thiol forms) .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields while minimizing side products in the final coupling step?

- Catalyst Screening : Test bases (e.g., triethylamine) or metal catalysts (e.g., Pd for cross-couplings) .

- Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of intermediates .

- In Situ Monitoring : Use inline FTIR or UV-vis to track reaction progress and terminate at optimal conversion .

Q. What in vitro assays are most reliable for evaluating the anticancer potential of this compound?

- Cytotoxicity Assays : MTT/WST-1 assays across multiple cell lines (e.g., HeLa, A549) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- Enzyme Inhibition : Kinase activity assays (e.g., EGFR inhibition via ADP-Glo™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.